molecular formula C23H20F2N4O3S B10953802 Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10953802
M. Wt: 470.5 g/mol
InChI Key: YBYGTNXREJAKPH-UHFFFAOYSA-N
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Description

Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazolo[1,5-a]pyrimidine core through the condensation of aminopyrazoles with various reagents such as enaminonitriles or 1,3-diketones . The thiophene carboxylate moiety is then introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation . The molecular targets include cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific structural features, such as the difluoromethyl group and the thiophene carboxylate moiety, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H20F2N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H20F2N4O3S/c1-4-32-23(31)18-12(2)13(3)33-22(18)28-21(30)15-11-26-29-17(19(24)25)10-16(27-20(15)29)14-8-6-5-7-9-14/h5-11,19H,4H2,1-3H3,(H,28,30)

InChI Key

YBYGTNXREJAKPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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